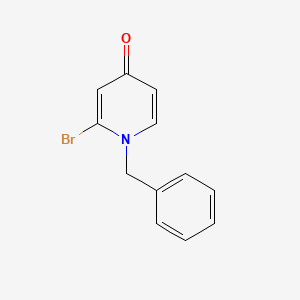

1-Benzyl-2-bromopyridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-bromopyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-12-8-11(15)6-7-14(12)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPJWGCRAKGLFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=O)C=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 2 Bromopyridin 4 1h One

Strategies for the Construction of the Pyridin-4(1H)-one Core

The formation of the N-substituted pyridin-4(1H)-one ring system is a critical step in the synthesis of the target molecule. Various modern synthetic strategies can be employed to construct this core structure with the desired substitution pattern.

Cycloaddition Reactions and Their Variants

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of six-membered heterocyclic rings like pyridin-4(1H)-ones. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

Hetero-Diels-Alder Reactions: The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a prominent strategy for pyridine (B92270) synthesis. rsc.org In the context of pyridin-4(1H)-one synthesis, a 1-azadiene or a suitable equivalent can react with a ketene (B1206846) or a ketene equivalent. For the synthesis of a 1-benzyl substituted pyridinone, an N-benzyl-1-azadiene could be employed. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic nature of the substituents on both the diene and the dienophile.

Another approach involves the use of 4-pyridone derivatives themselves as dienophiles in inverse-electron-demand Diels-Alder reactions. For instance, activated dienophiles derived from 4-pyridone have been synthesized and their reactivity with various dienes investigated. uncw.edu While this specific example targeted decahydroquinoline (B1201275) systems, the principle of using a pyridone core in cycloadditions is established.

Formal cycloadditions, such as the (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones, also provide a route to substituted pyridines and could be adapted for pyridin-4(1H)-one synthesis. nih.gov

| Cycloaddition Variant | Reactants | Potential for 1-Benzyl-2-bromopyridin-4(1H)-one Synthesis |

| Hetero-Diels-Alder | N-benzyl-1-azadiene + Ketene Acetal | Provides a direct route to the N-benzylated pyridinone core. |

| Inverse-Electron-Demand Diels-Alder | Activated 4-pyridone derivative + Diene | Could be used to build upon a pre-existing pyridone scaffold. uncw.edu |

| Formal [4+2] Cycloaddition | Oximinosulfonates + Dienes | Offers a two-step annulation protocol to substituted pyridines. acs.org |

| Formal [3+3] Cycloaddition | Enamines + Unsaturated Aldehydes/Ketones | A practical method for synthesizing substituted pyridines. nih.gov |

Multicomponent Reactions Leading to Pyridinone Formation

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. Several MCRs have been developed for the synthesis of substituted pyridines and their derivatives.

A one-pot, four-component reaction of benzohydrazide, acetylenedicarboxylate, isatins, and malononitrile (B47326) has been reported for the synthesis of functionalized 1-benzamidospiro[indoline-3,4'-pyridines]. beilstein-journals.org This reaction constructs a dihydropyridine (B1217469) ring which could potentially be oxidized to the corresponding pyridinone. While this specific example leads to a spirocyclic system, the underlying principle of combining multiple components to rapidly build the pyridine core is highly relevant.

Another example is the one-pot synthesis of highly substituted pyridines via a multicomponent reaction of aldehydes, malononitrile, and thiophenol using a solid base catalyst. researchgate.netgrowingscience.com The adaptation of such MCRs by including a benzylamine (B48309) derivative as one of the components could provide a direct entry to the 1-benzyl-pyridin-4(1H)-one scaffold. For instance, an azido-Ugi-deprotection reaction followed by a cyclization process has been used to synthesize tetrazole-linked imidazo[1,5-a]pyridines, demonstrating the utility of MCRs in constructing complex heterocyclic systems. acs.org

| MCR Approach | Reactants | Key Features |

| Four-Component Reaction | Benzohydrazide, Acetylenedicarboxylate, Isatins, Malononitrile | Leads to dihydropyridine derivatives that can be oxidized. beilstein-journals.org |

| Three-Component Reaction | Aldehydes, Malononitrile, Thiophenol | Utilizes a heterogeneous catalyst for the synthesis of highly substituted pyridines. researchgate.netgrowingscience.com |

| Azido-Ugi Reaction | Aldehyde, Amine, Isocyanide, Azide | A versatile MCR for the synthesis of complex nitrogen-containing heterocycles. acs.org |

Transformation of Pre-existing Carbocyclic or Heterocyclic Systems

The transformation of readily available heterocyclic systems into the desired pyridin-4(1H)-one core is another viable synthetic strategy. This approach often involves ring-opening and ring-closing cascades or rearrangement reactions.

A notable example is the conversion of 1,4-oxazin-2-ones into substituted pyridines through a tandem cycloaddition/cycloreversion reaction sequence with alkynes. nih.gov This methodology allows for the synthesis of highly substituted pyridines and could be adapted to produce pyridin-4(1H)-ones by careful selection of the oxazinone and alkyne precursors.

Furthermore, the synthesis of N-alkyl-2-pyridones has been achieved from 2-halogenated pyridines. researchgate.netnih.gov While this leads to the 2-pyridone isomer, similar strategies involving 4-halopyridines could potentially be developed to access the 4-pyridone core.

Regioselective Bromination Approaches at the C-2 Position

Once the 1-benzyl-pyridin-4(1H)-one core is assembled, the next critical step is the regioselective introduction of a bromine atom at the C-2 position. The electronic nature of the pyridinone ring, with its electron-donating nitrogen and electron-withdrawing carbonyl group, directs electrophilic substitution.

Direct Halogenation Protocols

Direct bromination of the 1-benzyl-pyridin-4(1H)-one ring system is a straightforward approach, but achieving the desired C-2 regioselectivity can be challenging. The electron-rich nature of the pyridone ring makes it susceptible to electrophilic attack.

Studies on the bromination of 4-pyridone have shown that the reaction is facile, but often leads to 3,5-disubstitution. cdnsciencepub.com The monobromo derivative, 3-bromo-4-pyridone, is often more reactive towards bromine than the starting material, making selective monobromination difficult. The reaction conditions, particularly the pH of the medium, play a crucial role in the outcome of the bromination. For instance, direct bromination of 4-pyridone in an aqueous medium buffered at pH 4 has been shown to yield the 3-bromo-4-pyridone. cdnsciencepub.com Achieving C-2 bromination would likely require overcoming the inherent directing effects of the ring system.

| Brominating Agent | Conditions | Outcome for 4-Pyridone |

| Bromine in aqueous KBr | Unbuffered or basic conditions | Predominantly 3,5-dibromo-4-pyridone. cdnsciencepub.com |

| Bromine in aqueous buffer | pH 4.2-4.4 | A mixture of 3-bromo-4-pyridone and 3,5-dibromo-4-pyridone. cdnsciencepub.com |

Indirect Bromination via Functional Group Transformations

Given the challenges of direct C-2 bromination, indirect methods involving the transformation of a pre-installed functional group at the C-2 position offer a more controlled approach.

One strategy involves the use of a directing group to facilitate ortho-lithiation followed by quenching with a bromine source. However, the inherent reactivity of the pyridone ring might complicate such an approach.

A more plausible strategy is the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a bromide ion. This would require the synthesis of 2-amino-1-benzyl-pyridin-4(1H)-one as a precursor. The synthesis of 4-halo-2-pyridones and 3-bromo-4-halo-2-pyridones has been successfully achieved using Sandmeyer and copper-mediated halogenations on aminopyridine precursors. researchgate.net This demonstrates the feasibility of this approach for introducing halogens at specific positions on a pyridone ring.

Another indirect method could involve a domino reaction sequence. For example, a ruthenium(II)-mediated domino C-O/C-N/C-C bond formation reaction has been used to synthesize heteroarylated 2-pyridones from 2-bromopyridines. nih.gov While this is for the 2-pyridone isomer, the concept of using a halogenated precursor to build complexity could be applied to the synthesis of the target molecule.

N-Alkylation Methodologies for Benzyl (B1604629) Group Installation

The introduction of a benzyl group onto the nitrogen atom of the 2-bromopyridin-4(1H)-one scaffold is a critical transformation. This section explores both classical and alternative methods to achieve this N-alkylation.

Reaction with Benzyl Halides under Basic Conditions

The most direct route to this compound is the N-alkylation of 2-bromopyridin-4(1H)-one with a benzyl halide, typically benzyl bromide, in the presence of a base. This method is a standard substitution reaction where the nitrogen atom of the pyridone ring acts as a nucleophile.

The choice of base and solvent is crucial to the success of this reaction, influencing both yield and the regioselectivity of the alkylation (N- versus O-alkylation). Strong, non-nucleophilic bases are often employed to deprotonate the pyridone, thereby activating it for alkylation.

Commonly Used Bases and Solvents:

Sodium Hydride (NaH): A strong base often used in anhydrous solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). A typical procedure involves dissolving the pyridone in the solvent, adding NaH portionwise at a reduced temperature (e.g., 0 °C), allowing it to stir, and then introducing the benzyl bromide. researchgate.netresearchgate.net

Potassium Carbonate (K₂CO₃): A milder base that is effective in polar aprotic solvents such as DMF or acetonitrile (B52724). researchgate.net This system is often preferred for its ease of handling compared to sodium hydride.

Diisopropylethylamine (DIPEA): An organic base that can be used, although it may require higher reaction temperatures to achieve complete conversion due to its lower basicity compared to inorganic bases. mdpi.com

A significant challenge in this synthesis is the potential for competing O-alkylation, which would yield the isomeric 2-benzyloxy-4-bromopyridine. Furthermore, forcing conditions or an excess of benzyl bromide can lead to the formation of a quaternary pyridinium (B92312) salt, an undesired by-product. mdpi.comnih.gov Careful control of reaction temperature and stoichiometry is therefore essential. mdpi.com For instance, in a related synthesis, reacting at 90°C was found to be optimal for consuming the starting material while minimizing by-product formation. mdpi.com

Alternative N-Benzylation Strategies

To circumvent the challenges associated with direct N-alkylation, such as the competing O-alkylation, several alternative strategies have been developed. These methods often offer improved selectivity and milder reaction conditions.

O- to N-Alkyl Migration: This two-step approach first involves the O-alkylation of the pyridone, followed by a rearrangement to the more thermodynamically stable N-alkylated product. This migration can be promoted by Lewis acids, Brønsted acids, or transition metal catalysts. nih.govacs.org A lithium iodide (LiI) promoted rearrangement has been shown to convert O-alkylated pyridines to their N-alkylated counterparts in good to excellent yields (57-99%). acs.org

Metallaphotoredox Catalysis: A modern, light-induced method employs a dual catalytic system, often involving copper and an iridium-based photosensitizer. This approach activates alkyl bromides, including benzyl bromide, for coupling with a wide range of N-nucleophiles under mild, room-temperature conditions. nih.gov This technique effectively bypasses the high activation barriers associated with traditional SN2 reactions. nih.gov

Aza-Semipinacol-Type Rearrangement: In certain systems, a benzyl group has been observed to transfer from a carbon atom to the lactam nitrogen. For example, the reaction of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with N-bromosuccinimide (NBS) can trigger a rearrangement to yield 5-benzyl-substituted 2-pyridones. nih.gov

Brønsted Acid-Catalyzed Reactions: The reaction of 2-pyridones with 2H-azirines, catalyzed by an acid like p-toluenesulfonic acid, can achieve regioselective N-alkylation under neat (solvent-free) conditions. acs.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is critical for maximizing product yield and purity while minimizing waste and side reactions. Key parameters for optimization include the choice of reagents, temperature, and reaction time.

Research into the alkylation of related heterocyclic systems provides valuable insights. For example, when using DMSO as a solvent for benzylation reactions, the Kornblum oxidation side reaction can occur, where DMSO oxidizes the benzyl halide to benzaldehyde. up.ac.za This highlights the importance of solvent choice and real-time reaction monitoring to avoid by-product formation and unnecessarily long reaction times. up.ac.za

The following table summarizes findings from studies on N-alkylation of pyridone and related heterocyclic systems, illustrating the impact of different conditions.

| Parameter | Condition | Observation | Yield | Reference |

| Method | LiI-promoted O- to N-alkyl migration | Efficient conversion of O-alkylated intermediates to N-alkylated pyridones. | 57-99% | acs.org |

| Catalyst System | Ir(III) photocatalyst / Cu(TMHD)₂ | Metallaphotoredox platform enables room temperature coupling of N-nucleophiles with bromides. | 93% (model system) | nih.gov |

| Temperature | 90 °C (DIPEA base) | Optimal for complete consumption of starting material while minimizing pyridinium salt formation. | Not specified | mdpi.com |

| Catalyst | p-Toluenesulfonic acid (neat) | Brønsted acid catalysis with 2H-azirines favors N-alkylation. | 75-87% (for various pyridones) | acs.org |

| Solvent | DMSO | Potential for Kornblum oxidation side reaction, converting benzyl bromide to benzaldehyde. | Not specified | up.ac.za |

These findings demonstrate that no single method is universally superior; the optimal conditions depend on the specific substrates and the desired balance between yield, purity, cost, and environmental impact. For the synthesis of this compound, a systematic evaluation of base, solvent, and temperature for the direct alkylation method is a logical starting point, with alternative catalytic or rearrangement strategies providing powerful options to overcome specific challenges. nih.gov

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to design processes that are safer, more efficient, and environmentally benign.

Solvent-Free and Catalytic Syntheses

A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents. For the synthesis of pyridone derivatives, several greener alternatives to traditional solvent-based methods have been explored.

Solvent-Free Synthesis: Reactions can be conducted by grinding solid reactants together, sometimes with a solid catalyst or base, a technique known as mechanochemistry. researchgate.netrsc.org This method has been successfully applied to the synthesis of chalcones using solid sodium hydroxide (B78521) and can significantly reduce waste. researchgate.net Additionally, multicomponent reactions to form 2-pyridones have been performed under solvent-free conditions by simply heating the mixed reagents, resulting in high yields and short reaction times. mdpi.com

Catalytic Syntheses: The use of catalysts is a cornerstone of green chemistry because it allows for reactions to proceed with greater efficiency and under milder conditions, often with reduced by-product formation. rsc.org Many of the alternative N-benzylation strategies are catalytic in nature. nih.govnih.govacs.org For instance, the use of magnetically recoverable nanocatalysts in the synthesis of pyridine derivatives represents a significant advancement, as the catalyst can be easily separated from the reaction mixture using an external magnet and potentially reused. nih.gov

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical transformation by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A reaction with high atom economy is one that generates minimal waste.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

In the context of synthesizing this compound via direct alkylation with benzyl bromide and a base (e.g., NaH), the reaction is a substitution.

2-bromopyridin-4(1H)-one + Benzyl Bromide + NaH → this compound + NaBr + H₂

In this process, the atoms from the sodium hydride and the bromine that is displaced from the benzyl group end up in the by-products (NaBr and H₂), not the final product. This inherently lowers the atom economy. rsc.org

Reactivity Profiles and Mechanistic Pathways of 1 Benzyl 2 Bromopyridin 4 1h One

Halogen Reactivity at the C-2 Position: Nucleophilic Substitution

The bromine atom at the C-2 position of the 1-benzyl-2-bromopyridin-4(1H)-one ring is susceptible to replacement by nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen, which stabilize the intermediate formed during nucleophilic aromatic substitution (SNAr).

Direct displacement of the C-2 bromine by nucleophiles can occur, although it often requires forcing conditions. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing carbonyl group at the C-4 position and the ring nitrogen help to delocalize and stabilize this negative charge. Subsequent expulsion of the bromide ion restores the aromaticity of the ring and yields the substituted product.

Common nucleophiles for this type of reaction include alkoxides, thiolates, and amines. However, for many nucleophiles, particularly amines, metal-catalyzed methods are often more efficient and higher-yielding. The benzylic group at the nitrogen atom is generally stable under these conditions. khanacademy.orgnih.gov

The most versatile and widely employed reactions involving the C-2 bromine of this compound are palladium-catalyzed cross-coupling reactions. These methods offer mild reaction conditions, broad substrate scope, and high functional group tolerance, making them indispensable for the synthesis of complex derivatives.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C-2 position.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinone, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts and ligands can be employed, with catalyst choice impacting reaction efficiency and scope. nih.gov

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Good to Excellent |

| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Moderate to Good |

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 2-alkynyl-substituted pyridinones. libretexts.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper salts. libretexts.org

The accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the Pd(0) catalyst to the C-Br bond.

Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.

Finally, reductive elimination from the palladium center yields the alkynylated product and regenerates the Pd(0) catalyst. researchgate.net Copper-free protocols have also been developed. researchgate.net

| Alkyne | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF or DMF | Good to Excellent |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | Good |

| 1-Hexyne | PdCl₂(dppf) / CuI | Cs₂CO₃ | Acetonitrile (B52724) | Good |

The Heck reaction creates a C-C bond by coupling the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.org This reaction offers a method to introduce vinyl or substituted vinyl groups at the C-2 position. The mechanism involves oxidative addition of palladium to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the substituted alkene product. organic-chemistry.org

The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.org It is known for its tolerance of a wide range of functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.orglibretexts.org The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (from tin to palladium), and reductive elimination. wikipedia.org

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds. wikipedia.orglibretexts.org It is highly effective for the coupling of this compound with a vast array of primary and secondary amines, including anilines and aliphatic amines. nih.gov This reaction has largely superseded direct nucleophilic substitution for amination due to its milder conditions, broader scope, and higher yields. wikipedia.orgnih.gov

The catalytic cycle involves the oxidative addition of a Pd(0) complex to the C-Br bond, followed by coordination of the amine to the resulting Pd(II) complex. Deprotonation of the coordinated amine by a base forms a palladium amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. chemspider.com

| Amine | Catalyst/Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Excellent |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Good to Excellent |

| Cyclohexylamine | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | Good |

Metal-Catalyzed Cross-Coupling Reactions

Negishi and Other Cross-Coupling Variants

The bromine atom at the C-2 position of this compound serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions. Among these, the Negishi coupling, which utilizes organozinc reagents in the presence of a palladium or nickel catalyst, is a powerful tool. wikipedia.org This reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms, making it highly valuable in organic synthesis. wikipedia.org

While specific examples detailing the Negishi coupling of this compound are not prevalent in the reviewed literature, the general principles of this reaction are well-established. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Copper-Mediated Coupling Reactions

Copper-catalyzed or -mediated coupling reactions offer an alternative and often more economical approach for forming new bonds at the C-2 position. These reactions are particularly useful for C-N and C-O bond formation. While the direct copper-mediated coupling of this compound is not explicitly detailed, related transformations provide insight into its potential reactivity.

For example, copper-catalyzed C-O cross-coupling reactions between aryl bromides and aliphatic diols have been developed, suggesting that similar conditions could be employed to introduce alkoxy groups at the C-2 position of the pyridinone ring. rsc.org Furthermore, copper-catalyzed domino C-N cross-coupling reactions have been successfully used in the synthesis of complex heterocyclic systems, indicating the possibility of introducing amine functionalities. nih.gov The mechanism of these reactions often involves the formation of a copper-alkoxide or copper-amide intermediate, which then undergoes coupling with the aryl bromide.

Copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has also been reported, highlighting the versatility of copper catalysts in facilitating carbon-carbon bond formation. nih.gov A one-pot copper-promoted synthesis of benzimidazoles from 2-bromoaniline (B46623) demonstrates the power of copper catalysis in complex transformations. nih.gov

Reactivity of the Pyridin-4(1H)-one Core

Tautomeric Forms and Their Influence on Reactivity

Pyridin-4(1H)-one exists in tautomeric equilibrium with its aromatic counterpart, 4-hydroxypyridine. wikipedia.org In solution, the pyridone form is generally favored, while the hydroxypyridine form can become more significant in the gas phase or in non-polar solvents. wikipedia.org The predominance of the pyridone tautomer is crucial as it imparts a degree of aromatic character to the ring, allowing it to participate in reactions typical of aromatic systems, such as electrophilic substitutions. nih.gov The specific tautomeric equilibrium can be influenced by factors such as solvent polarity and the presence of substituents. rsc.orgresearchgate.net Theoretical studies have been conducted to understand the tautomeric equilibrium in solution. acs.org

The N-benzyl group in this compound "locks" the ring in the pyridone form, preventing tautomerization to the corresponding 4-hydroxypyridine. This has a profound effect on the reactivity of the core, as it deactivates the ring towards certain electrophilic substitutions that might otherwise occur on the more electron-rich hydroxypyridine tautomer.

Electrophilic and Nucleophilic Additions to the Ring System

The electron-deficient nature of the pyridine (B92270) ring, a consequence of the electronegative nitrogen atom, generally makes it less reactive towards electrophilic substitution than benzene. youtube.com However, the pyridone oxygen atom can be protonated or Lewis acid-coordinated, which can facilitate electrophilic attack. The formation of a pyridine N-oxide is a common strategy to activate the ring for electrophilic substitution, particularly at the C-4 position. quimicaorganica.org

Conversely, the electron-deficient character of the pyridin-4(1H)-one core makes it susceptible to nucleophilic attack. Nucleophilic addition reactions can occur, with hard nucleophiles often attacking the C-2 position. quimicaorganica.org The presence of the bromine atom at C-2 in this compound further enhances the electrophilicity of this position, making it a prime target for nucleophilic substitution. Conjugate or 1,4-addition of nucleophiles to the α,β-unsaturated system within the pyridone ring is also a possibility. libretexts.org

Functionalization at C-3, C-5, and C-6 Positions

Direct functionalization of the C-3, C-5, and C-6 positions of the pyridin-4(1H)-one core can be challenging due to the directing effects of the existing substituents. However, various strategies have been developed for the functionalization of pyridine and pyridone systems.

Recent advances in C-H functionalization offer promising routes to directly introduce substituents at these positions. rsc.org For example, photochemical methods have been developed for the radical functionalization of pyridines, which can exhibit distinct regioselectivity compared to classical Minisci reactions. acs.org The regioselectivity of these reactions is often influenced by a combination of steric and electronic factors. acs.org

Metalation strategies, for instance using strong bases like n-butylsodium, can enable deprotonation at specific positions, followed by trapping with an electrophile to achieve functionalization. nih.gov This approach has been successfully applied to the C-4 functionalization of pyridines and could potentially be adapted for other positions. nih.govrsc.org Diels-Alder reactions, where the pyridone acts as a diene, can also be a route to functionalized products, although the reactivity is dependent on the substituents present. researchgate.net

Reactivity of the N-Benzyl Moiety

The N-benzyl group in this compound is not merely a passive spectator. It influences the solubility and steric environment of the molecule. More importantly, it can be a site of chemical transformation.

The benzyl (B1604629) group can be cleaved under various conditions, most commonly through hydrogenolysis using a palladium catalyst. acs.org This deprotection strategy is widely used in organic synthesis to unmask a secondary amine or to modify the heterocyclic core after other transformations have been carried out. The efficiency of this debenzylation can be influenced by the nature of the catalyst and the presence of other functional groups. acs.org In some cases, the benzyl group can undergo migration. For instance, an O- to N-alkyl migration has been observed for O-alkylated 2-hydroxypyridines, leading to the formation of N-alkylated pyridones. acs.org Aza-semipinacol-type rearrangements involving benzyl group transfer have also been reported in related systems. nih.gov

Furthermore, the benzylic protons of the N-benzyl group can potentially be involved in radical reactions. Copper-catalyzed benzylic C-H coupling with alcohols has been demonstrated, suggesting that the N-benzyl group could be functionalized under appropriate oxidative conditions. chemrxiv.org The reactivity of the benzyl group can also be influenced by substituents on its phenyl ring. nih.gov

Oxidative Transformations

There is currently no published research detailing the oxidative transformations of this compound. The presence of the electron-rich pyridinone ring and the benzylic position could potentially be susceptible to oxidation under various conditions. For instance, the nitrogen-containing ring might undergo oxidation, or the benzylic C-H bond could be a target for oxidative functionalization. However, without experimental evidence, the specific reagents, conditions, and resulting products of such transformations remain unknown.

The study of oxidative addition reactions involving aryl halides and metal complexes, a key step in many catalytic cycles, has been explored for related systems. For example, the oxidative addition of aryl bromides to nickel(I)-bipyridine complexes to form Ni(III) aryl species is a proposed mechanistic step in cross-coupling reactions. osti.govucla.edu Similarly, the oxidative addition of phenyl bromide to a palladium(0) complex has been shown to proceed via an autocatalytic mechanism. nih.gov These studies on analogous structures hint at the potential for this compound to participate in metal-catalyzed cross-coupling reactions, where oxidative addition to the C-Br bond would be a crucial step. However, specific studies on this substrate are required to confirm such reactivity.

Cleavage and Deprotection Strategies

The 1-benzyl group serves as a common protecting group for the nitrogen atom in the pyridinone ring. The removal of this group, or deprotection, is a critical step in many synthetic sequences to liberate the N-H functionality for further reactions. Various methods for the deprotection of N-benzyl amines are well-established in organic synthesis.

Catalytic hydrogenation is a widely used method for N-benzyl deprotection. acs.orgnih.gov For instance, palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265) is effective for cleaving the N-benzyl bond. mdma.ch The efficiency of this process can be enhanced by additives; for example, the combination of Pd/C with niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups. acs.orgnih.govnih.gov

Other conditions for N-benzyl deprotection include the use of strong acids or oxidizing agents. However, the specific application of these methods to this compound has not been reported. The choice of deprotection strategy would need to consider the stability of the bromo-pyridinone core to the reaction conditions.

The following table summarizes general methods for N-benzyl deprotection that could potentially be applied to this compound, though their efficacy and selectivity for this specific substrate are not experimentally confirmed.

| Deprotection Method | Reagents | General Applicability | Potential Considerations for this compound |

| Catalytic Hydrogenolysis | H₂, Pd/C | Widely used for N-benzyl groups. | Potential for debromination of the pyridinone ring. |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Milder alternative to H₂ gas. mdma.ch | Potential for debromination. |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, TFA) | Effective for some N-benzyl groups. | Stability of the pyridinone ring under strong acidic conditions. |

| Oxidative Cleavage | Oxidants (e.g., DDQ, CAN) | Applicable to electron-rich benzyl groups. | Potential for oxidation of the pyridinone ring. |

Cascade and Domino Reactions Involving this compound

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to building molecular complexity. rsc.org The structure of this compound, with its multiple reactive sites, makes it a plausible candidate for participation in such reaction sequences.

For instance, the bromine atom at the 2-position could undergo a metal-catalyzed cross-coupling reaction, which could then be followed by an intramolecular cyclization or another intermolecular reaction. The pyridinone ring itself can participate in cycloaddition reactions or act as a nucleophile or electrophile under different conditions.

While the concept of cascade reactions is well-established for the synthesis of various heterocyclic systems, including those containing pyridone motifs, nih.govnih.gov there are no specific examples in the literature that utilize this compound as a starting material. The development of cascade reactions involving this compound would require significant experimental investigation to identify suitable reaction partners and catalytic systems that can orchestrate the desired sequence of transformations.

Strategic Derivatization and Structural Modification of 1 Benzyl 2 Bromopyridin 4 1h One

Synthesis of Novel Functionalized Pyridinone Derivatives

The core structure of 1-benzyl-2-bromopyridin-4(1H)-one is amenable to a variety of chemical transformations to yield novel functionalized pyridinone derivatives. The reactivity of the C-Br bond is a key feature that can be exploited in cross-coupling reactions. For instance, Suzuki, Stille, and Sonogashira coupling reactions can be employed to introduce a wide range of substituents at the C-2 position. These reactions, catalyzed by palladium complexes, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to derivatives with tailored electronic and steric properties.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be utilized to displace the bromide with various nucleophiles. This approach enables the introduction of functionalities such as amines, alcohols, and thiols, thereby expanding the chemical diversity of the resulting pyridinone derivatives. The N-benzyl group plays a crucial role in modulating the reactivity of the pyridinone ring and can be retained or modified in subsequent synthetic steps.

| Reaction Type | Reagents and Conditions | Resulting Functional Group at C-2 |

| Suzuki Coupling | Aryl or heteroaryl boronic acids, Pd catalyst, base | Aryl, Heteroaryl |

| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, Alkenyl, Aryl |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Primary, Secondary, or Tertiary Amines |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) | Alkoxy, Thioether, Amino |

Creation of Complex Polycyclic and Fused Heterocyclic Systems

The strategic placement of the bromine atom at the C-2 position of this compound provides a handle for the construction of intricate polycyclic and fused heterocyclic systems. Intramolecular cyclization reactions are a powerful tool in this regard. For example, a substituent introduced at the C-3 position with a suitable functional group can undergo an intramolecular Heck reaction with the C-2 bromine, leading to the formation of a new ring fused to the pyridinone core.

Another approach involves the initial functionalization of the C-2 position with a group that can participate in a subsequent cyclization reaction. For instance, the introduction of a propargyl group via Sonogashira coupling can be followed by an intramolecular [4+2] cycloaddition (Diels-Alder reaction) or an ene reaction to construct complex polycyclic frameworks. These strategies are instrumental in accessing novel molecular architectures that are often difficult to synthesize through other methods.

| Cyclization Strategy | Key Intermediate | Resulting System |

| Intramolecular Heck Reaction | 3-Alkenyl-2-bromopyridinone | Fused bicyclic system |

| Intramolecular Diels-Alder | 2-(Butadienyl)pyridinone derivative | Fused cyclohexene (B86901) ring |

| Radical Cyclization | 2-(Allyloxy)pyridinone derivative | Fused dihydrofuran ring |

Regioselective Introduction of Diverse Substituents via C-2 Functionalization

The bromine atom at the C-2 position of this compound directs the regioselective introduction of a wide array of substituents. This high degree of regioselectivity is a significant advantage in multistep syntheses, as it obviates the need for protecting groups and reduces the formation of unwanted isomers. The aforementioned cross-coupling and nucleophilic substitution reactions are prime examples of this regioselective functionalization.

Moreover, the C-2 bromine can be converted to other functional groups, which can then be used for further derivatization. For example, lithium-halogen exchange can generate a lithiated pyridinone species at the C-2 position. This highly reactive intermediate can then be quenched with various electrophiles to introduce a diverse range of substituents, including alkyl, silyl, and carboxyl groups, with high regiocontrol.

| Functionalization Method | Electrophile/Reagent | Introduced Substituent at C-2 |

| Lithium-Halogen Exchange followed by Electrophilic Quench | n-BuLi, then R-X | Alkyl (R) |

| n-BuLi, then CO₂ | Carboxylic Acid | |

| n-BuLi, then R₃SiCl | Trialkylsilyl | |

| Metal-Catalyzed Borylation | Bis(pinacolato)diboron, Pd catalyst | Boronic Ester |

Design of Compound Libraries for Chemical Space Exploration

The versatility of this compound as a synthetic intermediate makes it an ideal scaffold for the design and synthesis of compound libraries. By systematically varying the substituents at the C-2 position and potentially at other positions on the pyridinone ring, large collections of structurally related compounds can be generated. This approach, often referred to as diversity-oriented synthesis, is crucial for exploring new regions of chemical space and for identifying compounds with desired biological or material properties.

The use of automated synthesis platforms can facilitate the rapid generation of these libraries. By employing a common starting material like this compound and a set of diverse building blocks, a multitude of derivatives can be synthesized in a parallel fashion. The resulting compound libraries can then be screened for various activities, accelerating the discovery process in drug development and materials science.

Applications of 1 Benzyl 2 Bromopyridin 4 1h One in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Synthetic Methodologies

There is currently no available research data to support the utilization of 1-Benzyl-2-bromopyridin-4(1H)-one as a versatile building block in synthetic methodologies.

Precursor for Advanced Organic Materials (excluding biological materials)

Information regarding the use of this compound as a precursor for advanced organic materials is not present in the current body of scientific literature.

Role in the Development of New Synthetic Pathways and Methodologies

The role of this compound in the development of new synthetic pathways and methodologies has not been documented in published research.

Computational and Theoretical Investigations of 1 Benzyl 2 Bromopyridin 4 1h One

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical properties. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. wikipedia.org For 1-Benzyl-2-bromopyridin-4(1H)-one, the distribution of electron density in the HOMO and LUMO would likely be concentrated on the pyridinone ring and the bromine atom, indicating these are the primary sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is hypothetical and serves to illustrate the expected output of a computational analysis.

Other electronic properties that can be derived from HOMO and LUMO energies include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These parameters provide a more detailed picture of the molecule's reactivity. researchgate.net

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure of this compound is not rigid. The benzyl (B1604629) group can rotate relative to the pyridinone ring, leading to different conformers with varying energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the single bonds and calculating the potential energy at each step.

Furthermore, this compound can exist in different tautomeric forms. The pyridin-4(1H)-one ring can potentially tautomerize to its aromatic pyridin-4-ol form. Theoretical calculations can predict the relative energies of these tautomers, thereby determining the predominant species under different conditions. The equilibrium between these forms is crucial as they can exhibit different chemical and physical properties.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By modeling the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products.

A critical part of this process is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. mdpi.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, transition state modeling could reveal whether the reaction proceeds via an SN1 or SN2 mechanism.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations are the foundation of modern computational chemistry. Density Functional Theory (DFT) is a particularly popular method due to its balance of accuracy and computational cost. researchgate.net DFT calculations can be used to determine a wide range of properties for this compound, including:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles. epstem.net

Vibrational frequencies: Simulating the infrared (IR) and Raman spectra of the molecule.

Electronic properties: Calculating dipole moment, polarizability, and other electronic descriptors. ejosat.com.tr

Thermodynamic properties: Estimating enthalpy, entropy, and Gibbs free energy. epstem.net

These calculations provide a detailed and quantitative understanding of the molecule's structure and energetics. nih.gov

Table 2: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Value |

| C2-Br Bond Length | 1.90 Å |

| C4=O Bond Length | 1.25 Å |

| N1-C1' (Benzyl) Bond Length | 1.48 Å |

| C5-C4-C3 Bond Angle | 118.5° |

Note: This data is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction (Theoretical Basis)

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra. nih.gov For this compound, this includes:

NMR Spectroscopy: Calculating the chemical shifts of ¹H and ¹³C atoms in the molecule. researchgate.net This aids in the assignment of peaks in experimental NMR spectra.

UV-Vis Spectroscopy: Predicting the electronic transitions and the corresponding absorption wavelengths. This is related to the HOMO-LUMO gap, where a smaller gap often corresponds to absorption at longer wavelengths.

IR and Raman Spectroscopy: Calculating the vibrational frequencies and their intensities, which correspond to the peaks in the IR and Raman spectra. epstem.net

By comparing the predicted spectra with experimental data, the accuracy of the computational model can be validated, and a more detailed understanding of the molecule's structure and bonding can be achieved.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. ekb.eg This is a data-driven approach that relies on statistical methods.

For a series of derivatives of this compound (e.g., with different substituents on the benzyl ring), a QSRR model could be developed to predict their reactivity in a specific reaction. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound and correlating them with experimentally measured reaction rates or equilibrium constants. Such models are highly valuable in the rational design of new compounds with desired reactivity profiles. ekb.eg

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Benzyl 2 Bromopyridin 4 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. A suite of 1D and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the 1-Benzyl-2-bromopyridin-4(1H)-one framework.

1D NMR (¹H, ¹³C)

One-dimensional NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most fundamental structural insights.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the pyridinone ring. The benzylic protons (CH₂) would likely appear as a singlet, integrating to two protons, in a region typical for protons adjacent to an aromatic ring and a nitrogen atom. The protons of the phenyl ring would present as a multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the pyridinone ring would show characteristic shifts and coupling patterns based on their electronic environment, influenced by the adjacent carbonyl and bromo substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon (C=O) of the pyridinone ring, which is expected to appear significantly downfield. The carbon atoms of the phenyl ring and the pyridinone ring will have distinct chemical shifts influenced by their substituents. The benzylic carbon (CH₂) will also have a characteristic shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Benzylic CH₂ | ~5.0 - 5.5 | ~50 - 60 | Shift influenced by adjacent nitrogen and phenyl group. |

| Phenyl C-H | ~7.2 - 7.5 | ~127 - 135 | Complex multiplet for the five protons. |

| Pyridinone C-H | ~6.0 - 7.0 | ~110 - 140 | Shifts and couplings depend on position relative to C=O and Br. |

| Pyridinone C=O | - | ~170 - 180 | Characteristic downfield shift for a carbonyl carbon. |

| Pyridinone C-Br | - | ~100 - 110 | Carbon directly attached to bromine. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY would be instrumental in assigning the protons within the pyridinone ring by showing their connectivity. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. Each cross-peak in the HSQC spectrum represents a C-H bond. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the benzylic protons and the carbons of the pyridinone ring would confirm the N-benzyl substitution. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule. For example, NOESY could show through-space interactions between the benzylic protons and the protons on the pyridinone ring, providing information about the preferred orientation of the benzyl group. researchgate.netyoutube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the parent ion. For this compound (C₁₂H₁₀BrNO), HRMS would be able to confirm this elemental composition by matching the experimentally measured mass to the calculated exact mass. Predicted HRMS data for the protonated molecule [M+H]⁺ suggests a mass-to-charge ratio of approximately 264.00185. uni.lu

Interactive Data Table: Predicted HRMS Adducts for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 264.00185 |

| [M+Na]⁺ | 285.98379 |

| [M-H]⁻ | 261.98729 |

| [M]⁺ | 262.99402 |

Fragmentation Pattern Analysis for Structural Elucidation

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to confirm the identity of the compound. For this compound, key fragmentation pathways would likely involve:

Loss of the benzyl group: A common fragmentation would be the cleavage of the N-CH₂ bond, leading to the formation of a benzyl cation (C₇H₇⁺) with a characteristic m/z of 91. This is often a prominent peak in the mass spectra of benzyl-containing compounds.

Loss of bromine: The C-Br bond can also cleave, resulting in a fragment that has lost the bromine atom.

Cleavage of the pyridinone ring: The ring itself can undergo fragmentation, leading to smaller charged species.

The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.netlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show:

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically in the range of 1650-1700 cm⁻¹.

Bands corresponding to the C=C and C-H stretching vibrations of the aromatic (phenyl) and pyridinone rings in the regions of ~1450-1600 cm⁻¹ and ~3000-3100 cm⁻¹, respectively.

Stretching and bending vibrations associated with the benzylic CH₂ group.

A C-Br stretching vibration, which would appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that symmetric vibrations and non-polar bonds often give rise to strong signals, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would also be expected to show characteristic bands for the aromatic rings and the carbonyl group. The C-Br bond may also give a characteristic Raman signal. mdpi.com

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| C=O (Carbonyl) | 1650 - 1700 (Strong) | 1650 - 1700 (Medium-Strong) | Stretching |

| Aromatic C=C | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) | Stretching |

| Aromatic C-H | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) | Stretching |

| Benzylic CH₂ | 2850 - 2960 (Medium) | 2850 - 2960 (Medium) | Stretching |

| C-N | 1200 - 1350 (Medium) | 1200 - 1350 (Medium) | Stretching |

| C-Br | 500 - 650 (Medium-Strong) | 500 - 650 (Strong) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to arise from π→π* and n→π* transitions associated with the conjugated pyridinone ring system. The precise wavelengths of maximum absorbance (λmax) are sensitive to the solvent environment and the nature of substituents on the pyridinone core.

The core structure, a substituted pyridin-4-one, typically exhibits characteristic absorption bands. The introduction of a benzyl group at the N1 position and a bromine atom at the C2 position will influence the electronic distribution within the chromophore, leading to shifts in the absorption maxima. For instance, the benzyl group, while not in direct conjugation with the pyridinone carbonyl, can have an electronic effect. The bromine atom, with its lone pairs of electrons, can participate in resonance and also exert an inductive effect, which would be expected to cause a bathochromic (red) shift in the π→π* transition compared to the unsubstituted pyridin-4-one.

Table 1: Illustrative UV-Vis Absorption Data for Related Pyridinone Structures

| Compound/Derivative Class | Typical λmax (nm) | Electronic Transition | Solvent |

| Substituted Pyridin-4-ones | 250-280 | π→π | Methanol |

| N-Substituted Pyridin-4-ones | 260-300 | π→π | Ethanol |

| Halogenated Pyridinones | 270-320 | π→π | Acetonitrile (B52724) |

| π-Conjugated Dipyridyl Derivatives | 350-465 | π→π | Dichloromethane |

This table is illustrative and compiled from general data for related compound classes. acs.orgresearchgate.net

X-Ray Crystallography for Solid-State Structure Determination

For N-benzyl substituted heterocyclic compounds, the orientation of the benzyl group relative to the heterocyclic ring is a key structural feature. vensel.org In the case of this compound, the crystal structure would confirm the planarity of the pyridinone ring and the geometry around the nitrogen atom. The C-Br bond length would also be precisely determined.

While a crystal structure for this compound has not been reported in the searched literature, studies on similar N-benzyl and pyridone-containing molecules provide insight into the likely crystallographic parameters. vensel.org For example, N-benzyl derivatives often crystallize in monoclinic or orthorhombic space groups. vensel.org The packing of molecules is often stabilized by intermolecular hydrogen bonds where possible, and by van der Waals forces. vensel.org

Table 2: Representative Crystallographic Data for Related Heterocyclic Compounds

| Parameter | Example: N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide vensel.org | Example: 4-methyl-1,5,6,7,8,9-hexahydro-2H-cyclohepta[b]pyridin-2-one |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/n | P21/n |

| a (Å) | 8.5657(5) | 12.565(6) |

| b (Å) | 9.3203(5) | 5.836(6) |

| c (Å) | 18.2134(10) | 13.007(3) |

| β (°) | 91.540(4) | 93.10(3) |

| Z | 4 | 4 |

This table presents data from published crystal structures of related molecules to illustrate typical parameters and is not the data for this compound. vensel.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, would be the method of choice. The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier like acetonitrile or methanol. helixchrom.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with differing polarities. nih.gov Detection is commonly performed using a UV detector set to a wavelength where the analyte absorbs strongly, as determined from its UV-Vis spectrum. sielc.com

Gas Chromatography (GC)

For compounds that are volatile and thermally stable, Gas Chromatography (GC) is an excellent high-resolution separation technique. The applicability of GC to this compound would depend on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC analysis would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For less volatile compounds, derivatization to more volatile analogues may be necessary. nih.gov

Table 3: Exemplary Chromatographic Conditions for the Analysis of Pyridine (B92270) Derivatives

| Parameter | HPLC helixchrom.comnih.gov | GC nih.gov |

| Column | Reversed-phase (e.g., C18, 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Buffer Gradient | Helium or Nitrogen |

| Detection | UV-Vis (e.g., at 254 nm) or MS | Flame Ionization Detector (FID) or MS |

| Temperature | Ambient or controlled column oven | Temperature programmed (e.g., 100-250 °C) |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

This table provides typical starting conditions for the analysis of related compounds and would require optimization for this compound. helixchrom.comnih.govnih.gov

Future Research Directions and Emerging Opportunities for 1 Benzyl 2 Bromopyridin 4 1h One Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Future research will likely prioritize the development of environmentally benign and economically viable methods for synthesizing 1-Benzyl-2-bromopyridin-4(1H)-one and its derivatives. Current synthetic strategies, while effective, often rely on traditional methods that may involve harsh conditions, stoichiometric reagents, and hazardous solvents. The principles of green chemistry offer a roadmap for innovation in this area. beilstein-journals.org

Key opportunities include:

Multicomponent Reactions (MCRs): Designing one-pot, multi-component reactions could significantly streamline the synthesis of complex pyridinone structures. MCRs are inherently efficient, reducing waste by incorporating most or all of the atoms from the starting materials into the final product. researchgate.net An efficient protocol for synthesizing pyridopyrimidines via a four-component reaction highlights the potential of this strategy. researchgate.net

Catalyst Innovation: The exploration of novel, recoverable, and non-toxic catalysts is crucial. This could involve using solid-supported catalysts, such as silica (B1680970) sulfuric acid, which can be easily separated from the reaction mixture and potentially reused. chemrxiv.org Furthermore, developing metal-free catalytic systems, such as those using p-toluenesulfonic acid (p-TSA) in eco-friendly solvents like ethanol, represents a significant step toward sustainability. researchgate.netmdpi.com

Solvent-Free and Alternative Energy Approaches: Shifting away from volatile organic solvents is a core tenet of green chemistry. mdpi.com Research into solid-state synthesis or the use of greener solvents like water or biomass-derived alternatives could dramatically reduce the environmental footprint. researchgate.net Additionally, employing alternative energy sources such as microwave irradiation has been shown to shorten reaction times and increase yields in the synthesis of related heterocyclic compounds. mdpi.com A streamlined, one-pot oxidative amination process to convert cyclopentenones into pyridones exemplifies the move towards greater efficiency and simplicity. chemrxiv.org

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

While the bromine atom at the C2 position is a well-established handle for cross-coupling reactions, there is significant room to explore more novel transformations of the this compound scaffold.

Future research could focus on:

C-H Functionalization: Modern synthetic methods increasingly target the direct functionalization of carbon-hydrogen bonds. nih.gov Exploring photoredox or transition-metal-catalyzed C-H activation could allow for the direct introduction of new substituents onto the pyridinone ring or the benzyl (B1604629) group, bypassing the need for pre-functionalized substrates. Ruthenium-catalyzed reactions, for example, have been used for the C-H alkylation of arenes with α-bromoboronates under mild conditions. acs.org

Photocatalysis: Visible-light-mediated photoredox catalysis opens up new avenues for generating reactive intermediates under mild conditions. researchgate.net This could be applied to forge new bonds (C-C, C-N, C-O) at various positions on the molecule. For instance, photocatalysis can enable the generation of acyl radicals or facilitate Minisci-type reactions for coupling with heteroarenes. nih.gov A conjugated polymer network has been used as a photocatalyst for C-N cross-coupling reactions under visible light, demonstrating the potential of these methods. rsc.org

Domino and Cascade Reactions: A novel methodology using a ruthenium(II) catalyst to transform 2-bromopyridines into poly-heteroarylated 2-pyridones has been developed, involving a cascade of oxygen incorporation, C-N coupling, and C-H activation. mdpi.com Applying similar domino strategies to this compound could enable the rapid construction of highly complex molecular architectures from a relatively simple starting material.

Novel Cycloadditions and Rearrangements: Investigating the participation of the pyridinone ring in unconventional cycloaddition reactions or skeletal rearrangements could lead to the discovery of entirely new heterocyclic systems.

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. youtube.com Integrating the synthesis of this compound and its derivatives into such platforms is a key area for future development.

Emerging opportunities in this domain include:

Continuous Flow Synthesis: Adapting existing synthetic routes or developing new ones specifically for flow reactors can lead to higher yields, shorter reaction times, and better control over reaction parameters like temperature and pressure. nih.gov Flow chemistry is particularly advantageous for handling hazardous reagents or exothermic reactions safely. mdpi.comacs.org

Automated High-Throughput Synthesis and Screening: Combining flow chemistry with robotics and automated analytical techniques allows for the rapid synthesis and screening of large libraries of compounds. nih.govprf.org Platforms like SynFini™ use artificial intelligence to design synthetic routes, which are then executed by automated systems, dramatically accelerating the discovery process. youtube.com This "on-the-fly" synthesis approach, where compounds are made and immediately tested, reduces the need for large, stored compound libraries and minimizes waste. nih.govrsc.org

Machine Learning-Assisted Optimization: The use of algorithms, such as Bayesian optimization, can accelerate the optimization of reaction conditions in a flow setup. nih.gov By actively learning from experimental results, these systems can efficiently explore the parameter space to identify optimal conditions for yield and production rate, a process that is far more efficient than traditional one-variable-at-a-time optimization. nih.gov

Advanced Computational Design and Predictive Modeling for New Pyridinone Analogues

In silico methods are becoming indispensable tools in modern chemical research, enabling the design of novel molecules and the prediction of their properties before their synthesis is attempted.

Future directions for this compound include:

Structure-Based Design: For applications in medicinal chemistry or materials science, molecular docking and dynamic simulations can be used to design new pyridinone analogues with enhanced binding affinity to specific biological targets or with desired intermolecular interactions for self-assembly. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict the geometric, electronic, and spectroscopic properties of new analogues. ijcce.ac.irbohrium.com This includes calculating frontier molecular orbital energies (HOMO-LUMO) to predict reactivity and electronic behavior, which is crucial for designing molecules for applications in electronics. bohrium.com

Predictive ADME/Tox Modeling: In the context of drug discovery, computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed pyridinone derivatives, helping to prioritize candidates with favorable physicochemical profiles for synthesis. rsc.org

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of pyridinone derivatives and their activity. nih.gov This allows for the rational design of more potent or effective compounds. For example, a study on pyrimidine-5-carbonitrile derivatives used these techniques to design and evaluate potential inhibitors of the VEGFR-2 enzyme. nih.gov

Potential in Non-Biological Advanced Materials Science (e.g., polymers, optoelectronics)

The inherent electronic and structural properties of the pyridinone core suggest significant potential for applications beyond biology, particularly in the field of advanced materials.

Promising areas for exploration are:

Functional Polymers: Pyridine-containing polymers are known to have a range of applications, including as supports for reagents or for metal absorption. researchgate.net The this compound monomer could be polymerized or grafted onto other polymers. The bromine atom provides a convenient site for post-polymerization modification, allowing for the fine-tuning of the material's properties. The use of perfluoropyridine to create highly stable fluoropolymers for the aerospace industry demonstrates the utility of functional pyridine (B92270) rings in advanced materials. mdpi.com

Optoelectronic Materials: Pyridinone and related heterocyclic structures are being investigated for their optical and electronic properties. Research has shown that certain derivatives can be highly emissive, making them candidates for use in Organic Light-Emitting Diodes (OLEDs). The development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF) is a particularly active area of research.

Two-Dimensional (2D) Materials and Heterostructures: The principles of molecular design can be extended to create novel 2D materials. While not directly involving the specified compound, the computational study of novel 2D materials like As2C3 for high-performance electronics highlights the ongoing search for new molecular building blocks for next-generation devices. acs.org The tunable electronic properties of the pyridinone ring could be exploited in the design of new organic semiconductors or as components in metal-semiconductor heterostructures, which are critical for device functionality. acs.org

Q & A

Basic: How can I optimize the synthesis of 1-Benzyl-2-bromopyridin-4(1H)-one to maximize yield and purity?

Methodological Answer:

Synthesis typically involves bromination of a pyridinone precursor under controlled conditions. For example:

- Step 1: Start with 1-benzylpyridin-4(1H)-one. Use a brominating agent like N-bromosuccinimide (NBS) in a solvent (e.g., CCl₄ or DMF) at 50–80°C for 12–24 hours under inert gas (Ar/N₂).

- Step 2: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Key Variables: Excess NBS (1.2–1.5 eq.) improves yield. Light-sensitive intermediates may require amber glassware .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELXL or SHELXTL for structure refinement. Single-crystal diffraction resolves stereochemistry and confirms bromine substitution .

- NMR Spectroscopy: ¹H/¹³C NMR identifies benzyl protons (δ 4.8–5.2 ppm) and pyridinone carbonyl (δ 165–170 ppm). Compare with computed spectra (DFT) for validation.

- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ (theoretical m/z: 278.0245 for C₁₂H₁₁BrNO⁺) .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.

- First Aid:

- Skin Contact: Wash immediately with soap/water for 15 minutes; seek medical attention if irritation persists.

- Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist.

- Storage: Store in airtight containers at –20°C, away from light and oxidizing agents .

Advanced: How do I resolve contradictions between predicted and experimental solubility data for this compound?

Methodological Answer:

Discrepancies in log S values (e.g., ESOL: –1.86 vs. SILICOS-IT: –2.78) arise from computational model limitations . To validate:

- Experimental Testing: Perform shake-flask solubility assays in PBS (pH 7.4) and DMSO. Use UV-Vis spectroscopy for quantification.

- Adjust Models: Incorporate experimental data into machine learning algorithms (e.g., AqSolDB) to refine predictions.

Advanced: What crystallographic challenges arise when refining the structure of this compound, and how are they addressed?

Methodological Answer:

- Twinning: Common in brominated heterocycles. Use SHELXL’s TWIN command to model twinning matrices.

- Disorder: Benzyl groups may exhibit rotational disorder. Apply PART and SUMP restraints to refine occupancy .

- High-Resolution Data: For resolutions <1.0 Å, anisotropic displacement parameters (ADPs) improve accuracy. Validate with R1 (<5%) and wR2 (<10%) .

Advanced: How can I investigate the reaction mechanism of bromination at the 2-position of the pyridinone ring?

Methodological Answer:

- Kinetic Studies: Use stopped-flow NMR to monitor bromine incorporation rates under varying temperatures.

- Isotopic Labeling: Synthesize ¹³C-labeled pyridinone to track regioselectivity via 2D NMR.

- DFT Calculations: Compare activation energies for bromination at positions 2 vs. 6 using Gaussian or ORCA software .